[(2,5-dimethoxy-4-methylphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(2,5-dimethoxy-4-methylphenyl)methylamine hydrochloride is a chemical compound known for its psychoactive properties. It is a derivative of phenethylamine and is structurally related to other psychedelic compounds. This compound is often studied for its potential effects on the central nervous system and its ability to alter perception and mood .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethoxy-4-methylphenyl)methylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(2,5-dimethoxy-4-methylphenyl)methylamine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2,5-dimethoxy-4-methylphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study the effects of substituents on the reactivity of phenethylamines.
Biology: Investigated for its interactions with neurotransmitter receptors, particularly serotonin receptors.
Medicine: Studied for its potential therapeutic effects in treating mood disorders and other psychiatric conditions.
Industry: Limited industrial applications due to its psychoactive nature and regulatory restrictions.
Mechanism of Action
The compound exerts its effects primarily through interactions with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, which is known to play a key role in the modulation of mood, perception, and cognition. The activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in altered neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): Another psychedelic compound with similar structural features and psychoactive effects.
2C-D (2,5-dimethoxy-4-methylphenethylamine): A related compound with similar pharmacological properties but different potency and duration of action.
Uniqueness
(2,5-dimethoxy-4-methylphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its binding affinity and activity at serotonin receptors. This makes it a valuable compound for studying the structure-activity relationships of phenethylamine derivatives .
Properties
CAS No. |
2680528-99-6 |
---|---|
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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